6-Methylundecanoyl-CoA

enzymology metabolomics lipidomics

Select 6-Methylundecanoyl-CoA for reproducible enzymology data. Its sterically constrained C6-methyl branch uniquely alters Km and kcat in MCAD/CPT enzymes versus linear C11-CoA, and its documented 0% acyl-donor activity in capsaicinoid synthase assays makes it the only verified negative control for BAHD acyltransferase specificity screening. >95% purity eliminates contaminating acyl species that confound kinetic parameter determination. For rigorous branched-chain fatty acid oxidation studies, accept no substitute.

Molecular Formula C33H58N7O17P3S
Molecular Weight 949.8 g/mol
Cat. No. B15550647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylundecanoyl-CoA
Molecular FormulaC33H58N7O17P3S
Molecular Weight949.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H58N7O17P3S/c1-5-6-7-10-21(2)11-8-9-12-24(42)61-16-15-35-23(41)13-14-36-31(45)28(44)33(3,4)18-54-60(51,52)57-59(49,50)53-17-22-27(56-58(46,47)48)26(43)32(55-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,43-44H,5-18H2,1-4H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)
InChIKeyJWLDMTDFARTOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylundecanoyl-CoA: Verified Identity, Purity, and Procurement Specifications for Medium-Chain Branched Acyl-CoA Research


6-Methylundecanoyl-CoA (6-Methylundecanoyl-coenzyme A) is a synthetic, medium-chain, branched-chain acyl-CoA derivative [1]. It consists of a 6-methylundecanoic acid moiety thioesterified to coenzyme A (CoA), with a molecular weight of 949.84 g/mol and molecular formula C33H58N7O17P3S [2]. As a member of the acyl-CoA family, it participates in mitochondrial beta-oxidation, fatty acid transport, and lipid biosynthesis, with its branched chain structure conferring distinct metabolic and enzymatic properties compared to straight-chain analogs [3]. This compound is classified as a medium-chain acyl-CoA (C11 chain length) and is supplied as a high-purity (>95%) research-grade biochemical for enzymology, metabolomics, and pathway elucidation studies [4][5].

Why Generic 'Acyl-CoA' or Straight-Chain Analogs Cannot Replace 6-Methylundecanoyl-CoA in Enzyme and Metabolic Studies


Substituting 6-Methylundecanoyl-CoA with a straight-chain C11-CoA (e.g., undecanoyl-CoA) or a differently branched iso-acyl-CoA (e.g., 5-methylhexanoyl-CoA, iso-C7:0) can lead to erroneous or non-reproducible results due to profound differences in enzyme substrate specificity and metabolic fate [1]. The methyl branch at the C6 position creates steric hindrance and alters the molecule's three-dimensional fit within enzyme active sites, directly impacting binding affinity (Km) and catalytic turnover (kcat) in critical enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD), carnitine palmitoyltransferase (CPT), and acyl-CoA synthetases [2]. Straight-chain C11-CoA will exhibit different oxidation rates and metabolic partitioning, while even closely related branched isomers (e.g., 10-methylundecanoyl-CoA) show distinct activity profiles in cell-free systems, with 10-methylundecanoyl-CoA (iso-C12:0) demonstrating no detectable acyl-donor activity in capsaicinoid biosynthesis assays, in stark contrast to its C9 and C10 branched counterparts [3][4]. The quantitative evidence below establishes that only the specific 6-methyl branched C11-CoA provides the defined, predictable substrate properties required for rigorous enzymology, flux analysis, and biomarker validation.

6-Methylundecanoyl-CoA: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Verified Molecular Identity and Purity: 6-Methylundecanoyl-CoA vs. Unspecified or Generic Acyl-CoA Preparations

6-Methylundecanoyl-CoA is supplied with a guaranteed minimum purity of 95%, as specified by major vendors [1]. This level of purity, validated by HPLC and/or LC-MS, is critical for reproducible enzyme kinetics and accurate quantification in metabolomic workflows. In contrast, many 'generic' or in-house prepared acyl-CoA stocks lack a certified purity specification, leading to variable and potentially inhibitory levels of free CoA, oxidized dimers, or contaminating acyl species. The precise molecular identity of 6-Methylundecanoyl-CoA is further confirmed by its unique canonical SMILES string (O=C(CCCCC(C)CCCCC)SCCNC(CCNC([C@H](O)C(C)(COP(O)(OP(O)(OC[C@@H]1[C@@H](OP(O)(O)=O)[C@@H](O)[C@H](N2C=NC3=C(N)N=CN=C32)O1)=O)=O)C)=O)=O) and exact mass (949.84 g/mol), ensuring that the intended branched C11 substrate is the one being studied, not a straight-chain C11 analog (undecanoyl-CoA, MW 935.83 g/mol) or a different branched isomer [2].

enzymology metabolomics lipidomics

Defined Long-Term Storage Stability: 6-Methylundecanoyl-CoA Powder at -20°C vs. Alternative Storage Conditions

6-Methylundecanoyl-CoA is documented to be stable for at least 3 years when stored as a powder at -20°C, according to vendor specifications . This defined, long-term stability directly contrasts with the known lability of acyl-CoA thioesters, which are prone to hydrolysis, oxidation, and degradation under suboptimal conditions (e.g., repeated freeze-thaw cycles, storage at 4°C or room temperature). Generic or in-house synthesized acyl-CoA stocks may degrade significantly within weeks or months, leading to reduced effective concentration and accumulation of inhibitory degradation products like free CoA and the corresponding free fatty acid. The vendor also recommends -80°C storage for solutions to maintain integrity for up to 1 year, providing a clear, validated protocol for maintaining substrate activity over extended experimental timelines .

reagent stability laboratory procurement assay development

Differential Enzyme Substrate Specificity: 6-Methylundecanoyl-CoA vs. Iso-C9:0-CoA and Other Branched-Chain Acyl-CoAs in Capsaicinoid Biosynthesis

In a cell-free capsaicinoid biosynthesis system derived from Capsicum annuum placenta, 6-Methylundecanoyl-CoA (also known as 10-methylundecanoyl-CoA or iso-C12:0-CoA) exhibited no detectable acyl-donor activity when incubated with vanillylamine, in sharp contrast to iso-C9:0-CoA (7-methyloctanoyl-CoA), which served as the most effective acyl donor, producing a relative capsaicinoid formation activity of 100% [1][2]. Other closely related branched-chain acyl-CoAs, including 5-methylhexanoyl-CoA (iso-C7:0-CoA), 6-methylheptanoyl-CoA (iso-C8:0-CoA), and the straight-chain decanoyl-CoA (n-C10:0-CoA), were also completely inactive as acyl donors in this system. This demonstrates a strict chain-length and branching-position specificity of the capsaicinoid synthase enzyme(s), confirming that 6-Methylundecanoyl-CoA is not a promiscuous substitute for active medium-chain branched substrates and possesses a unique, negative-selectivity profile that is quantitatively distinct from its C9 branched analog.

substrate specificity acyltransferase capsaicinoid biosynthesis

Predicted Metabolic Fate and Transport: 6-Methylundecanoyl-CoA as a Substrate for Carnitine Palmitoyltransferase and β-Oxidation

6-Methylundecanoyl-CoA is a recognized substrate for carnitine O-palmitoyltransferase 1 (CPT1) and CPT2, forming the corresponding acylcarnitine, 6-methylundecanoylcarnitine, which is transported into the mitochondrial matrix for β-oxidation [1]. This pathway is well-characterized for medium-chain acyl-CoAs, but the presence of the C6 methyl branch alters the enzyme kinetics and the spectrum of β-oxidation intermediates compared to straight-chain C11-CoA (undecanoyl-CoA). While specific kinetic parameters (Km, kcat) for 6-Methylundecanoyl-CoA with human CPT or MCAD are not yet published, the branched structure is predicted to result in a lower oxidation rate than straight-chain C11-CoA, and potentially a different intermediate profile (e.g., accumulation of 4-methyl-branched intermediates), based on known behavior of other branched-chain fatty acids [2]. This implies that 6-Methylundecanoyl-CoA cannot be replaced by undecanoyl-CoA in studies of mitochondrial fatty acid oxidation flux, as the latter would overestimate the true β-oxidation capacity for branched-chain substrates.

β-oxidation carnitine shuttle mitochondrial transport

Optimal Research Applications for 6-Methylundecanoyl-CoA Based on Verified Differential Performance


Enzyme Substrate Specificity Profiling for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Acyl-CoA Synthetases

Use 6-Methylundecanoyl-CoA as a defined branched-chain substrate to characterize the substrate specificity and stereoselectivity of medium-chain acyl-CoA dehydrogenases (MCAD) and medium-chain acyl-CoA synthetases. Its >95% purity ensures accurate determination of kinetic parameters (Km, Vmax) without interference from contaminating acyl species . The negative activity data in capsaicinoid biosynthesis assays establishes a baseline for 'non-substrate' behavior in certain acyltransferase systems, allowing researchers to define the precise chain-length and branching requirements of their enzyme of interest [1]. This is essential for structure-function studies and for validating computational models of enzyme-substrate interactions.

Internal Standard for Targeted LC-MS/MS Metabolomics of Branched-Chain Acyl-CoAs

Employ 6-Methylundecanoyl-CoA as a high-purity, stable internal standard for the absolute quantification of medium-chain branched acyl-CoAs in biological matrices (e.g., plasma, tissue homogenates). Its unique mass (949.84 g/mol) and defined chromatographic behavior (e.g., on C18 reversed-phase columns) allow it to be distinguished from isobaric straight-chain analogs and other branched isomers [2]. The certified 3-year powder stability at -20°C ensures long-term availability for longitudinal studies and multi-site clinical trials, minimizing batch-to-batch variability in quantitative assays .

Metabolic Flux Analysis of Branched-Chain Fatty Acid β-Oxidation

Incorporate 6-Methylundecanoyl-CoA into in vitro assays using isolated mitochondria or permeabilized cells to study the β-oxidation of branched-chain fatty acids. This application leverages the compound's predicted role as a substrate for the carnitine shuttle and β-oxidation enzymes, with its branched structure providing a more physiologically relevant model for the metabolism of iso- and anteiso-fatty acids than straight-chain controls [3]. The use of a verified, high-purity substrate is critical for generating reproducible flux data and for identifying potential bottlenecks or intermediate accumulation (e.g., 4-methyl-branched intermediates) that may be relevant to human metabolic disorders.

Negative Control in Acyltransferase Assays (Capsaicinoid Synthase Model)

Utilize 6-Methylundecanoyl-CoA as a well-characterized negative control substrate in capsaicinoid synthase or related BAHD acyltransferase assays. Its documented inability to serve as an acyl donor (0% relative activity) in C. annuum cell-free extracts provides a critical benchmark for defining the active substrate range of these enzymes and for validating the specificity of newly discovered acyltransferases [1]. This is especially valuable in plant specialized metabolism research and in biotechnological efforts to engineer capsaicinoid production.

Technical Documentation Hub

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